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alpha-D-glucose-1-phosphate

Cat. No.: B1580777
CAS No.: 59-56-3
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-VFUOTHLCSA-N
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Description

Significance as a Central Intermediate in Carbohydrate Metabolism

The central role of alpha-D-glucose-1-phosphate stems from its position as a direct product of glycogenolysis—the breakdown of glycogen (B147801), the primary form of glucose storage in animals. wikipedia.orgnih.gov The enzyme glycogen phosphorylase catalyzes the cleavage of glucose units from the glycogen polymer, yielding G1P. wikipedia.orgcaymanchem.com This process provides a rapid source of glucose for energy when the body demands it. nih.gov

Conversely, during times of high blood glucose, G1P is a precursor for glycogen synthesis (glycogenesis). wikipedia.org It is formed from glucose-6-phosphate (G6P) through the action of the enzyme phosphoglucomutase. wikipedia.orgscientificlabs.co.uk This reversible reaction allows for the dynamic control of glucose storage and release, maintaining glucose homeostasis. drugbank.com

Interconnections with Major Metabolic Pathways

This compound does not exist in isolation; it is intricately connected to several major metabolic pathways:

Glycogenolysis and Glycogenesis: As mentioned, G1P is the immediate product of glycogen breakdown and a key precursor for its synthesis. wikipedia.orgontosight.ai In glycogenolysis, phosphoglucomutase converts G1P to G6P, which can then enter glycolysis to produce ATP. wikipedia.orgwikipedia.org In glycogenesis, G1P reacts with UTP to form UDP-glucose, the activated form of glucose used by glycogen synthase to extend the glycogen chain. caymanchem.comwikipedia.org

Glycolysis and Gluconeogenesis: The interconversion of G1P and G6P by phosphoglucomutase directly links glycogen metabolism to glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). asm.orgnih.gov G6P derived from G1P can be shunted into the glycolytic pathway to generate energy. scientificlabs.co.uk

Starch Metabolism in Plants: In plants, this compound is the direct precursor for starch synthesis, the primary carbohydrate storage form in plants. acs.orglibretexts.org It is converted to ADP-glucose, the activated glucose donor for starch synthase. libretexts.org

Pentose (B10789219) Phosphate (B84403) Pathway: While not a direct participant, the conversion of G1P to G6P provides substrate for the pentose phosphate pathway, which is crucial for producing NADPH and the precursors for nucleotide biosynthesis. nih.gov

The enzyme phosphoglucomutase is central to these connections, facilitating the reversible isomerization of G1P to G6P. wikipedia.orgasm.org This enzyme requires a bivalent metal ion, typically magnesium, for its activity. wikipedia.org

Fundamental Role in Cellular Energetics and Storage

The primary role of this compound in cellular energetics is indirect but vital. By serving as the link between stored glycogen and the metabolic pathways that generate ATP, it ensures a ready supply of fuel for cellular activities. In muscle cells, the breakdown of glycogen to G1P and subsequently G6P provides the necessary energy for contraction. nih.gov In the liver, glycogenolysis provides glucose that can be released into the bloodstream to maintain blood glucose levels, supplying energy to other tissues. nih.gov

The formation of G1P during glycogen breakdown is an energy-saving mechanism. The phosphorolytic cleavage of glycogen by glycogen phosphorylase uses inorganic phosphate instead of ATP to break the glycosidic bond, conserving an ATP molecule compared to the initial phosphorylation of free glucose by hexokinase.

Furthermore, its role as a precursor for glycogen and starch synthesis highlights its fundamental importance in energy storage. acs.orgontosight.ai The ability to convert excess glucose into these storage polysaccharides, via G1P, allows organisms to maintain a reserve of energy that can be mobilized when needed.

Detailed Research Findings

Recent research continues to elucidate the intricate regulatory mechanisms and diverse roles of this compound and its associated enzymes. For instance, studies on phosphoglucomutase have revealed the necessity of alpha-D-glucose-1,6-bisphosphate as an intermediate and activator for the enzyme's catalytic activity. asm.orgexpasy.org The reaction involves the transfer of a phosphoryl group from a serine residue in the enzyme's active site to the substrate, forming the bisphosphate intermediate. asm.org

Furthermore, research into various organisms has highlighted the diversity of enzymes that can act on G1P. For example, in Escherichia coli, two distinct sugar-phosphate phosphatases have been shown to utilize this compound as a phosphoryl donor. nih.govasm.org One of these, Agp, has shown promise as a biocatalyst for transphosphorylation reactions. nih.gov

The table below summarizes the key enzymes involved in the metabolism of this compound.

EnzymePathway(s)Function
Glycogen Phosphorylase GlycogenolysisCleaves glucose from glycogen to produce G1P. wikipedia.orgcaymanchem.com
Phosphoglucomutase Glycogenolysis, Glycogenesis, GlycolysisReversibly converts G1P to G6P. wikipedia.orgasm.org
UDP-Glucose Pyrophosphorylase GlycogenesisConverts G1P and UTP to UDP-glucose. ontosight.ainih.gov
ADP-Glucose Pyrophosphorylase Starch Synthesis (Plants)Converts G1P and ATP to ADP-glucose. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B1580777 alpha-D-glucose-1-phosphate CAS No. 59-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
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InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

HXXFSFRBOHSIMQ-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O
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Molecular Formula

C6H13O9P
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Related CAS

56401-20-8 (di-hydrochloride salt), 6736-77-2 (di-potassium salt), 68901-12-2 (lead salt), 6997-09-7 (mono-calcium salt)
Record name Glucose-1-phosphate
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DSSTOX Substance ID

DTXSID90889321
Record name Glucose 1-(dihydrogen phosphate)
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Molecular Weight

260.14 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], Solid
Record name alpha-D-Glucose 1-phosphate disodium salt
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Solubility

1000.0 mg/mL
Record name alpha-D-glucose-1-phosphate
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CAS No.

59-56-3, 56401-20-8
Record name α-D-Glucose 1-phosphate
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Record name .alpha.-D-Glucopyranose, 1-(dihydrogen phosphate)
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Record name .ALPHA.-GLUCOSE-1-PHOSPHATE
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Enzymology of Alpha D Glucose 1 Phosphate Metabolism

Biosynthetic Pathways Involving Alpha-D-Glucose-1-Phosphate

Glycogen (B147801) Synthesis and UTP-Glucose-1-Phosphate Uridylyltransferase (UDP-Glucose Pyrophosphorylase)

The synthesis of glycogen, the primary form of glucose storage in animals and fungi, initiates with the activation of glucose. UTP-glucose-1-phosphate uridylyltransferase, more commonly known as UDP-glucose pyrophosphorylase (UGPase), is the enzyme responsible for this activation step. libretexts.org It catalyzes the reversible reaction between this compound and uridine (B1682114) triphosphate (UTP) to produce UDP-glucose and inorganic pyrophosphate. libretexts.orgyoutube.com This reaction is a critical control point in glycogen synthesis. gpnotebook.com

The formation of UDP-glucose is essential as it is the direct glucose donor for the elongation of glycogen chains by glycogen synthase. libretexts.orggpnotebook.com The reaction is rendered effectively irreversible in vivo by the subsequent hydrolysis of pyrophosphate, which drives the equilibrium towards the formation of UDP-glucose. youtube.com UGPase is a ubiquitous enzyme found across all domains of life, highlighting the fundamental importance of UDP-glucose in cellular metabolism. libretexts.orgwikipedia.org Beyond glycogen synthesis, UDP-glucose is a precursor for the synthesis of other glycans, including those found in glycoproteins, glycolipids, and proteoglycans. libretexts.orgnih.gov The catalytic mechanism of UGPase from many species follows an ordered sequential Bi-Bi mechanism, where UTP binds first, followed by glucose-1-phosphate, and after the reaction, pyrophosphate is released before UDP-glucose. nih.govresearchgate.net

EnzymeSubstratesProductsCellular Process
UTP-Glucose-1-Phosphate Uridylyltransferase (UDP-Glucose Pyrophosphorylase) This compound, UTPUDP-Glucose, PyrophosphateGlycogen Synthesis

Starch Biosynthesis and Glucose-1-Phosphate Adenylyltransferase (ADP-Glucose Pyrophosphorylase)

In plants and bacteria, the storage polysaccharide is starch and glycogen, respectively, and their synthesis relies on a different nucleotide sugar, ADP-glucose. nih.govasm.org The enzyme responsible for the synthesis of ADP-glucose is glucose-1-phosphate adenylyltransferase, also known as ADP-glucose pyrophosphorylase (AGPase). wikipedia.orgumass.edu This enzyme catalyzes the reaction of this compound with adenosine (B11128) triphosphate (ATP) to form ADP-glucose and pyrophosphate. wikipedia.org

This reaction is the first committed and rate-limiting step in starch biosynthesis in plants and glycogen biosynthesis in bacteria. nih.govebi.ac.ukpnas.orgfrontiersin.org Consequently, AGPase is a key regulatory point in these pathways. nih.govasm.org The activity of AGPase is allosterically regulated by intermediates of the primary carbon metabolism pathways of the organism. nih.govasm.org For instance, in many bacteria, glycolytic intermediates act as activators, while AMP or phosphate (B84403) can be inhibitors. wikipedia.org In higher plants, 3-phosphoglycerate, an early product of photosynthesis, is a potent activator, while inorganic phosphate is an inhibitor. pnas.org The plant enzyme is typically a heterotetramer composed of two large and two small subunits, encoded by different genes, which contribute to its catalytic and regulatory properties. nih.govpnas.orgfrontiersin.org

EnzymeSubstratesProductsCellular Process
Glucose-1-Phosphate Adenylyltransferase (ADP-Glucose Pyrophosphorylase) This compound, ATPADP-Glucose, PyrophosphateStarch Biosynthesis (plants), Glycogen Biosynthesis (bacteria)

Biosynthesis of Nucleotide Sugars

This compound is a versatile precursor for a wide array of nucleotide sugars beyond UDP-glucose and ADP-glucose. These nucleotide sugars are crucial for the biosynthesis of various cellular components, including bacterial cell wall polysaccharides and the carbohydrate moieties of many natural products. nih.gov

The formation of cytidine (B196190) diphosphate (B83284) glucose (CDP-glucose) is catalyzed by the enzyme this compound cytidylyltransferase. wikipedia.orggenome.jp This enzyme facilitates the reaction between this compound and cytidine triphosphate (CTP) to yield CDP-glucose and pyrophosphate. wikipedia.org CDP-glucose is a key intermediate in the biosynthesis of 3,6-dideoxyhexoses, such as tyvelose, which are found in the O-antigen of the surface lipopolysaccharides of some pathogenic bacteria. nih.govwikipedia.org The reaction catalyzed by this cytidylyltransferase is the initial step in these complex biosynthetic pathways. nih.govresearchgate.net Studies on the enzyme from Salmonella typhi have shown that it is a hexamer and its catalytic mechanism proceeds via a sequential ordered mechanism. nih.govresearchgate.net

EnzymeSubstratesProductsCellular Process
This compound Cytidylyltransferase This compound, CTPCDP-Glucose, PyrophosphateBiosynthesis of dideoxysugars (e.g., tyvelose)

Deoxythymidine diphosphate glucose (dTDP-glucose) is another important nucleotide sugar derived from this compound. Its synthesis is catalyzed by glucose-1-phosphate thymidylyltransferase, also known as RmlA. nih.govproteopedia.org This enzyme mediates the condensation of this compound and deoxythymidine triphosphate (dTTP) to produce dTDP-glucose and pyrophosphate. nih.govoup.com

The formation of dTDP-glucose is the first and often rate-limiting step in the biosynthetic pathway of dTDP-L-rhamnose, a crucial component of the cell wall of many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.govoup.comnih.govfrontiersin.org As this pathway is absent in humans, RmlA is considered an attractive target for the development of novel antibacterial agents. proteopedia.orgnih.gov The enzyme typically functions as a homotetramer and its reaction mechanism has been described as a sequential ordered Bi-Bi mechanism. nih.gov

EnzymeSubstratesProductsCellular Process
Glucose-1-Phosphate Thymidylyltransferase (RmlA) This compound, dTTPdTDP-Glucose, PyrophosphateBiosynthesis of dTDP-L-rhamnose

The activation of this compound is not limited to UTP, ATP, CTP, and dTTP. Other nucleoside triphosphates can also serve as substrates for specific nucleotidyltransferases, leading to the formation of a diverse range of nucleotide sugars. For instance, GDP-glucose can be formed from GTP and this compound.

In general, the biosynthesis of most nucleotide sugars originates from intermediates of glycolysis, such as glucose-6-phosphate and fructose-6-phosphate. nih.govnih.gov These are typically converted to the corresponding sugar-1-phosphate, which is then activated by a nucleotidyltransferase in a reaction with an NTP. nih.govnih.gov These pathways underscore the central role of this compound as a branch point in carbohydrate metabolism, leading to the synthesis of a vast array of activated sugar donors for various biosynthetic processes.

Role in the Leloir Pathway of Galactose Metabolism

This compound is a key intermediate in the Leloir pathway, the primary metabolic route for the conversion of galactose to glucose. In this pathway, D-galactose is first phosphorylated to galactose-1-phosphate. Subsequently, the enzyme galactose-1-phosphate uridylyltransferase catalyzes a critical reaction in which galactose-1-phosphate reacts with uridine diphosphate glucose (UDP-glucose). This reaction yields UDP-galactose and this compound. wikipedia.orgnih.govnih.govacs.org The production of this compound in this step effectively integrates galactose-derived carbons into the central glucose metabolic pathways. nih.gov Following its formation, this compound is typically isomerized to glucose-6-phosphate by the enzyme phosphoglucomutase, allowing it to enter glycolysis or be utilized in other metabolic processes. nih.govnih.gov

Glucosyl Transfer Reactions Catalyzed by Phosphorylases (e.g., Sucrose (B13894) Phosphorylase, Trehalose (B1683222) Phosphorylase)

Certain phosphorylase enzymes catalyze the transfer of a glucosyl group from a donor substrate to phosphate, generating this compound. These reactions are reversible and play significant roles in the metabolism of specific disaccharides.

Sucrose Phosphorylase: This enzyme (EC 2.4.1.7) catalyzes the phosphorolysis of sucrose to yield this compound and fructose. nih.gov The reaction proceeds via a double displacement mechanism, where a covalent glucosyl-enzyme intermediate is formed with the release of fructose. wikipedia.orgmdpi.com Subsequently, the glucosyl group is transferred to inorganic phosphate, forming this compound. wikipedia.org This process allows for the catabolism of sucrose in a manner that conserves some of the energy from the glycosidic bond in the form of a phosphate ester. nih.gov

Trehalose Phosphorylase: This enzyme (EC 2.4.1.231) is involved in the breakdown of trehalose, a disaccharide of glucose. It catalyzes the reversible phosphorolysis of alpha,alpha-trehalose in the presence of inorganic phosphate to produce alpha-D-glucose and this compound. electronicsandbooks.com This enzyme belongs to the family of glycosyltransferases and specifically functions as a hexosyltransferase. electronicsandbooks.com In some organisms, trehalose phosphorylase can also be involved in the breakdown of trehalose-6-phosphate, yielding beta-D-glucose-1-phosphate and glucose-6-phosphate. nih.govwikipedia.org

Catabolic Pathways Generating and Utilizing this compound

Glycogenolysis and Glycogen Phosphorylase Activity

The primary pathway for the generation of this compound in animals is glycogenolysis, the breakdown of stored glycogen. ebi.ac.uk This process is initiated by the enzyme glycogen phosphorylase (EC 2.4.1.1), which catalyzes the sequential phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains. ebi.ac.ukwikipedia.orgwikipedia.org The reaction utilizes inorganic phosphate to break the glycosidic linkage, releasing a glucose monomer as this compound. ebi.ac.ukwikipedia.orgwikipedia.org This reaction is reversible in vitro, but in the cellular environment, the high concentration of inorganic phosphate drives the reaction in the direction of glycogen breakdown. wikipedia.org Glycogen phosphorylase activity is a key regulatory point in glucose homeostasis and is subject to both allosteric control and covalent modification through phosphorylation. wikipedia.orgproteopedia.org

Phosphoglucomutase-Mediated Interconversion to Glucose-6-Phosphate

This compound, primarily generated from glycogenolysis, is not a direct intermediate of glycolysis. To enter this central energy-yielding pathway, it must first be converted to glucose-6-phosphate. wikipedia.orgnih.govelsevierpure.com This isomerization is catalyzed by the enzyme phosphoglucomutase (EC 5.4.2.2). wikipedia.orgnih.gov The reaction mechanism involves the transfer of a phosphate group from a phosphorylated serine residue in the active site of the enzyme to the C-6 hydroxyl group of glucose-1-phosphate, forming a glucose-1,6-bisphosphate intermediate. wikipedia.orgnih.gov Subsequently, the phosphate group from the C-1 position is transferred back to the enzyme's serine residue, releasing glucose-6-phosphate. wikipedia.orgnih.gov This reaction is reversible, allowing phosphoglucomutase to also function in the reverse direction during glycogenesis, converting glucose-6-phosphate to glucose-1-phosphate. ebi.ac.ukwikipedia.org

Dephosphorylation by Specific Alpha-D-Glucose 1-Phosphate Phosphatases (e.g., Agp, Had13, YihX)

In some organisms, this compound can be directly dephosphorylated to glucose and inorganic phosphate by the action of specific phosphatases. These enzymes play roles in regulating the intracellular levels of this sugar phosphate.

Agp: The agp gene in Escherichia coli encodes a periplasmic this compound phosphatase. This enzyme belongs to the histidine acid phosphatase family and catalyzes the hydrolysis of the phosphate group from this compound. nih.govasm.org

Had13: Had13 is another E. coli phosphatase, belonging to the haloacid dehydrogenase-like phosphatase family. It also exhibits activity towards this compound, though it primarily functions in phosphoryl transfer to water. nih.govasm.orgnih.gov

YihX: The yihX gene product in E. coli is a haloacid dehalogenase-like phosphatase (HAD4) that demonstrates high specificity for the dephosphorylation of this compound. nih.govuniprot.org It shows significantly lower activity towards other sugar phosphates, including the beta anomer of glucose-1-phosphate. nih.gov

Kinetic and Mechanistic Characterization of this compound-Related Enzymes

The enzymes involved in the metabolism of this compound have been the subject of detailed kinetic and mechanistic studies.

Glycogen Phosphorylase: The mechanism of glycogen phosphorylase involves general acid-base catalysis, utilizing a pyridoxal (B1214274) phosphate (PLP) cofactor. gonzaga.edu The enzyme exists in two major forms, the generally active phosphorylase a and the less active phosphorylase b, which are interconverted by phosphorylation and dephosphorylation. proteopedia.org The activity of both forms is further modulated by allosteric effectors such as AMP, ATP, and glucose-6-phosphate. wikipedia.org

Phosphoglucomutase: This enzyme operates through a sequential, two-step phosphoryl transfer mechanism involving a glucose-1,6-bisphosphate intermediate. nih.gov The reaction requires a divalent metal ion, typically magnesium, for activity. wikipedia.org Kinetic studies have determined the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for both the forward and reverse reactions. nih.gov

Sucrose Phosphorylase: The catalytic mechanism of sucrose phosphorylase is a double displacement reaction that proceeds through a covalent β-glucosyl-enzyme intermediate. wikipedia.orgmdpi.com Kinetic analyses have revealed that the enzyme can also utilize other acceptors besides phosphate, demonstrating a degree of substrate promiscuity. researchgate.net

Trehalose Phosphorylase: Kinetic studies of trehalose phosphorylase from Schizophyllum commune indicate an ordered Bi Bi kinetic mechanism. In this mechanism, phosphate binds to the enzyme before trehalose, and α-D-glucose is released prior to α-D-glucose-1-phosphate. portlandpress.com

This compound Phosphatases: The kinetic parameters of phosphatases like Agp and Had13 have been determined, showing their efficiency in hydrolyzing this compound. For instance, the kcat for the phosphoryl transfer from this compound to water by Agp is 40 s⁻¹. nih.gov

Interactive Data Table of Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax or kcatOrganism/Conditions
Glycogen Phosphorylase bGlucose-1-PhosphateVaries with AMP concentration-Rabbit skeletal muscle
PhosphoglucomutaseGlucose-1-Phosphate---
PhosphoglucomutaseGlucose-6-Phosphate---
Sucrose PhosphorylaseSucrose76-Pullulanibacillus sp.
Sucrose PhosphorylaseSucrose1-15-Various bacteria
Trehalose-6-phosphate PhosphorylaseTrehalose 6-phosphate6-Lactococcus lactis
Trehalose-6-phosphate PhosphorylaseInorganic phosphate32-Lactococcus lactis
Trehalose-6-phosphate Phosphorylasebeta-Glucose 1-phosphate0.9-Lactococcus lactis
Trehalose-6-phosphate PhosphorylaseGlucose 6-phosphate4-Lactococcus lactis
Agp PhosphataseThis compound-40 s⁻¹ (kcat)Escherichia coli
Had13 PhosphataseThis compound--Escherichia coli
YihX PhosphataseThis compound--Escherichia coli

Enzyme Reaction Mechanisms (e.g., SN2 Type, Covalent Intermediates, Phosphohistidine (B1677714) Intermediates)

The enzymatic conversion of this compound involves sophisticated chemical mechanisms that ensure high specificity and efficiency. Key enzymes in its metabolism, such as phosphoglucomutase and various phosphorylases, employ distinct strategies to catalyze phosphoryl transfer reactions.

Phosphoglucomutase (PGM) , which interconverts glucose-1-phosphate and glucose-6-phosphate, operates through a mechanism involving a covalent phosphoenzyme intermediate. wikipedia.org Isotopic labeling studies have been instrumental in elucidating this pathway, which proceeds via a glucose-1,6-bisphosphate intermediate. wikipedia.org The reaction begins with the transfer of a phosphoryl group from a phosphorylated serine residue in the active site of the enzyme to glucose-1-phosphate, forming glucose-1,6-bisphosphate and a dephosphorylated enzyme. wikipedia.org Following this, the enzyme reorients to facilitate the transfer of the phosphoryl group from the 1-position of the intermediate back to the enzyme's serine residue, releasing glucose-6-phosphate. wikipedia.org This process is a sequential, two-step phosphoryl transfer. nih.gov Computational studies have further detailed this, suggesting that both steps proceed through a concerted SN2-like mechanism, characterized by a loose, metaphosphate-like transition state. nih.gov

Sugar-phosphate phosphatases , such as the Agp phosphatase from Escherichia coli, utilize a double-displacement mechanism involving a covalent phosphohistidine intermediate. mdpi.com In this mechanism, a conserved histidine residue in the active site acts as a nucleophile, attacking the phosphorus atom of this compound. This results in the formation of a phosphohistidine intermediate and the release of glucose. The phosphoenzyme intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing inorganic phosphate.

The catalytic mechanism of UDP-glucose pyrophosphorylase (UGPase) , which synthesizes UDP-glucose from glucose-1-phosphate and UTP, proceeds through a single displacement reaction. nih.gov This involves the nucleophilic attack of the phosphate oxygen of glucose-1-phosphate on the α-phosphorus of UTP, leading to the displacement of pyrophosphate and the formation of UDP-glucose. youtube.com

Determination of Kinetic Parameters (Km, Vmax, kcat)

The kinetic parameters of enzymes that metabolize this compound are crucial for understanding their efficiency and role in metabolic regulation. These parameters, including the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat), are determined experimentally. nih.gov

For phosphoglucomutase , methods have been developed for the direct determination of its kinetic constants without the use of coupling enzymes. nih.gov These studies have yielded values for Km for both glucose-1-phosphate and glucose-6-phosphate, as well as Vmax for both the forward and reverse reactions. nih.gov

The kinetic parameters of UDP-glucose pyrophosphorylase (UGPase) have also been characterized for various organisms. For instance, the UGPase from Streptococcus mutans has a Vmax of 62 U/mg. mdpi.com A chimeric version of this enzyme, engineered to include a regulatory domain, exhibited a lower Vmax but a slightly higher affinity for its substrates. mdpi.com

Below is a table summarizing representative kinetic parameters for key enzymes in this compound metabolism.

EnzymeSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)Organism
Phosphoglucomutaseα-D-glucose-1-phosphate~0.02 - 0.1--Rabbit Muscle
UDP-glucose pyrophosphorylaseα-D-glucose-1-phosphate~0.05 - 0.2~62-Streptococcus mutans
UDP-glucose pyrophosphataseUDP-glucose~4--Mouse

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Allosteric Regulation and Identification of Effector Molecules

Allosteric regulation is a key mechanism for controlling metabolic flux, and the enzymes involved in this compound metabolism are subject to such control. Allosteric effectors, which are molecules that bind to the enzyme at a site other than the active site, can either activate or inhibit enzyme activity.

Glycogen phosphorylase , which catalyzes the phosphorolysis of glycogen to produce glucose-1-phosphate, is a classic example of an allosterically regulated enzyme. In muscle, the enzyme is allosterically activated by AMP, which signals a low energy state, and inhibited by ATP and glucose-6-phosphate, which indicate high energy levels. youtube.com

UDP-glucose pyrophosphorylase (UGPase) in animals is generally not subject to significant allosteric regulation, which is consistent with the central role of its product, UDP-glucose, in numerous metabolic pathways. wikipedia.org However, it is inhibited by its product, UDP-glucose. wikipedia.org Interestingly, researchers have successfully engineered a chimeric UGPase that is sensitive to allosteric regulators such as pyruvate, 3-phosphoglyceric acid, and fructose-1,6-bisphosphate, demonstrating that allosteric control can be introduced into this class of enzymes. mdpi.comnih.gov

Phosphoglucomutase (PGM) activity can be influenced by the concentration of its product, glucose-6-phosphate. High levels of glucose-6-phosphate can inhibit the enzyme, representing a form of product inhibition that helps to balance the levels of glucose phosphates in the cell. youtube.com Fructose-1,6-bisphosphate has also been identified as an inhibitor of PGM1. nih.gov

EnzymeAllosteric ActivatorsAllosteric Inhibitors
Glycogen PhosphorylaseAMPATP, Glucose-6-Phosphate
UDP-glucose pyrophosphorylasePyruvate, 3-PGA, F-1,6-BP*UDP-glucose
Phosphoglucomutase-Glucose-6-Phosphate, Fructose-1,6-bisphosphate

*Note: These are allosteric activators for an engineered chimeric UDP-glucose pyrophosphorylase.

Role of Divalent Metal Cations in Catalysis (e.g., Mg2+, Mn2+, Co2+, Zn2+)

Divalent metal cations play a critical role in the catalytic activity of many enzymes that metabolize this compound. These cations can participate in catalysis by stabilizing the transition state, coordinating with substrates, or maintaining the structural integrity of the enzyme.

Phosphoglucomutase (PGM) requires a divalent metal ion, typically Mg2+, for its activity. worthington-biochem.com The magnesium ion is a crucial cofactor for the human α-PGM enzyme. nih.gov It is believed to coordinate with the phosphate groups of the substrate and the phospho-serine residue in the active site, thereby facilitating the phosphoryl transfer reactions.

Similarly, UDP-glucose pyrophosphorylase (UGPase) activity is dependent on the presence of Mg2+. acs.org The magnesium ion is thought to form a complex with the pyrophosphate moiety of UTP, which may be the true substrate for the enzyme. acs.org This coordination helps to neutralize the negative charges on the phosphate groups and orient the substrate correctly in the active site for nucleophilic attack.

The requirement for divalent cations is a common feature among enzymes that handle phosphorylated substrates, as these ions are adept at stabilizing the high negative charge density of phosphate groups.

pH and Temperature Dependencies of Enzymatic Reactions

The catalytic activity of enzymes is highly sensitive to environmental factors such as pH and temperature. Each enzyme has an optimal pH and temperature at which it exhibits maximum activity, and deviations from these optima can lead to a significant loss of function. patsnap.comworthington-biochem.com

For phosphoglucomutase from rabbit muscle, the optimal pH for activity is in the range of 7.5 to 8.0. worthington-biochem.com The enzyme is reported to be readily inactivated at pH values below 4.5 and above 8.5. worthington-biochem.com Phosphoglucomutases from bacterial sources such as Bacillus cereus and Micrococcus lysodeikticus have optimal pH values of 8.3 and 8.5, respectively. researchgate.net

The activity of glycogen phosphorylase is also pH-dependent, with the pH optimum for phosphorylase a being approximately 6.7 when glucose-1-phosphate is the substrate. pnas.org

Temperature also profoundly affects the kinetics of these enzymes. For many enzymes from mammalian sources, the optimal temperature is around 37°C. patsnap.com Low temperatures can decrease the rate of reaction by reducing the kinetic energy of the molecules, while high temperatures can lead to denaturation and a loss of enzyme structure and function. patsnap.com For example, low-temperature conditions have been shown to up-regulate the expression and activity of UGPase in some plants. nih.gov

The stability of enzymes is also influenced by these factors. For instance, phosphoglucomutase is quite stable when dissolved in an acetate (B1210297) buffer at pH 5.0 and can maintain its activity for about 10 days at 2-8°C. worthington-biochem.com

EnzymeOptimal pHOptimal Temperature (°C)
Phosphoglucomutase (Rabbit Muscle)7.5 - 8.0~37
Glycogen Phosphorylase a~6.7-
Phosphoglucomutase (B. cereus)8.3-
Phosphoglucomutase (M. lysodeikticus)8.5-

Note: Optimal temperatures for many purified enzymes are determined under specific assay conditions and may not reflect physiological optima.

Structural Biology of Alpha D Glucose 1 Phosphate Interacting Proteins

Three-Dimensional Structures of Key Enzymes

The function of enzymes that bind alpha-D-glucose-1-phosphate is intrinsically linked to their intricate three-dimensional structures. X-ray crystallography and other structural biology techniques have revealed detailed atomic-level information about their architecture, active sites, domain organization, and the assembly of subunits into functional complexes.

The active sites of these enzymes are highly specialized pockets or clefts designed to bind this compound and other substrates with high specificity.

Phosphoglucomutase (PGM): The active site of PGM is located in a deep hydrophobic cleft formed by the convergence of four domains. nih.govyoutube.com This environment is crucial to prevent water from hydrolyzing the phosphoester bonds formed during the catalytic cycle. youtube.com A key feature is a phosphorylated serine residue (Ser116 or Ser117, depending on the organism) that directly participates in the phosphoryl transfer. youtube.comebi.ac.uk The binding pocket for the glucose moiety is shaped by loops from different domains, with one loop specifically binding the sugar and another binding the phosphate (B84403) group. nih.gov A divalent metal ion, typically magnesium (Mg²⁺), is essential for activity and is coordinated by aspartate residues and the phosphate group of the substrate. nih.govebi.ac.uk

UDP-Glucose Pyrophosphorylase (UGPase): The active site of UGPase is situated in a deep pocket within each subunit of the oligomeric enzyme. nih.govresearchgate.net The architecture is designed to accommodate both glucose-1-phosphate and a nucleotide triphosphate (UTP). nih.govnih.govnih.gov The binding pocket for the nucleotide is contained within a single subunit and features key residues that anchor the uracil (B121893) ring and ribose. nih.govnih.govnih.gov A conserved nucleotide-binding loop (NB-loop) is critical for positioning the substrates for catalysis. researchgate.netnih.gov

Glycogen (B147801) Phosphorylase: This enzyme possesses a narrow, deep crevice, approximately 30 angstroms long, which serves as the catalytic site. wikipedia.org This crevice is perfectly sized to accommodate the helical structure of an α-1,4-glucan chain but is too narrow for the α-1,6 branch points, ensuring the enzyme's specificity. wikipedia.orgsandiego.edu The site connects the glycogen storage site to the catalytic center. wikipedia.org A crucial cofactor, pyridoxal (B1214274) phosphate (PLP), is covalently bound via a Schiff base to a lysine (B10760008) residue (Lys680) within the active site. wikipedia.org

Phosphoglucomutase (PGM): The monomeric PGM enzyme is typically composed of four distinct domains (I, II, III, and IV). wikipedia.org These domains form a heart-shaped or bi-lobed structure with the active site located in the cleft between them. nih.gov Each domain consists of an α/β structural unit. wikipedia.org Domain IV is known to undergo a significant hinge-like movement to close the active site upon ligand binding. nih.gov

UDP-Glucose Pyrophosphorylase (UGPase): The structure of a UGPase subunit is generally organized into three domains: an N-terminal domain, a central catalytic domain, and a C-terminal domain. researchgate.netnih.gov The central domain forms the core of the protein, featuring a large, mixed β-sheet. nih.govnih.govnih.gov The C-terminal domain often includes a flexible loop, termed the "I-loop," which can be involved in oligomerization. researchgate.net

Glycogen Phosphorylase: Each subunit of the dimeric enzyme is large and folds into two major domains: an N-terminal domain (residues 1-484) and a C-terminal domain (residues 485-842). proteopedia.org These domains are further divided into functional subdomains that participate in catalysis, allosteric regulation, and glycogen binding. For instance, the C-terminal domain contains the PLP cofactor and parts of the active site. proteopedia.org Other subdomains, like the glycogen storage subdomain, are involved in the allosteric transitions that create the tetramer interface. nih.gov

Many enzymes that interact with this compound function as oligomers, where multiple identical or different subunits assemble into a larger complex. This quaternary structure is often crucial for stability, catalytic activity, and allosteric regulation.

UDP-Glucose Pyrophosphorylase (UGPase): Prokaryotic UGPases typically assemble into homotetramers, meaning they are composed of four identical subunits. nih.govresearchgate.netnih.govnih.gov This tetrameric structure is stabilized by interactions between the subunits and is essential for its biological activity. nih.govnih.gov

Glycogen Phosphorylase: This enzyme exists as a dimer of two identical subunits. proteopedia.org This dimeric form can further associate into a tetramer, particularly in the phosphorylated, active 'a' form. nih.gov Studies have also observed the potential for trimer, hexamer, and octamer assemblies under specific conditions. nih.gov The transition between dimer and tetramer is a key part of its regulation, with the tetramer interface being created by conformational changes upon enzyme activation. nih.gov

Glucose-1-Phosphate Cytidylyltransferase: An enzyme from Salmonella typhi that also utilizes glucose-1-phosphate as a substrate forms a hexameric assembly with 32-point group symmetry. nih.gov In this case, the binding pocket for the product, CDP-glucose, is shared between two subunits, highlighting the functional importance of the oligomeric state. nih.gov

Table 1: Oligomeric States of Key Enzymes

Enzyme Common Oligomeric State Biological Significance
UDP-Glucose Pyrophosphorylase Homotetramer Essential for stability and catalytic function. nih.govnih.govnih.gov
Glycogen Phosphorylase Dimer, Tetramer Dimer is the basic functional unit; tetramer formation is linked to activation. proteopedia.orgnih.gov
Glucose-1-Phosphate Cytidylyltransferase Hexamer Creates shared substrate/product binding sites between subunits. nih.gov

Molecular Basis of Catalysis and Specificity

The catalytic efficiency and substrate specificity of these enzymes are determined by the precise arrangement of amino acid residues in the active site and by dynamic conformational changes that occur during the reaction cycle.

Specific amino acid side chains play critical roles as general acid-base catalysts, in coordinating metal ions, and in forming hydrogen bonds and electrostatic interactions to stabilize the substrate and transition states.

Phosphoglucomutase (PGM): The catalytic mechanism involves a phospho-serine residue (Ser116/Ser117) that donates and re-accepts a phosphate group from the substrate. ebi.ac.uk Other key residues include Lysine (e.g., Lys389) and Histidine (e.g., His118), which are thought to act as general acid/base catalysts. ebi.ac.uk Aspartate residues (e.g., Asp288, Asp290, Asp292) are responsible for coordinating the essential Mg²⁺ ion. ebi.ac.uk Arginine residues can stabilize the negative charge of the phosphate group. ebi.ac.uk

UDP-Glucose Pyrophosphorylase (UGPase): In the E. coli enzyme, the side chains of Gln109 and Asp137 help anchor the uracil ring and ribose of the nucleotide substrate, respectively. nih.govnih.gov Lys202 is positioned to interact with the β-phosphoryl group. nih.govnih.gov In the H. pylori enzyme, Asp130 is involved in coordinating the Mg²⁺ ion. nih.govresearchgate.net

Glucose-1-Phosphate Cytidylyltransferase: In the enzyme from S. typhi, key residues for nucleotide binding include Thr14, Arg15, Lys25, and Arg111. nih.gov

Sucrose (B13894) Phosphorylase: While its primary reaction involves sucrose, it produces this compound. Its active site features a catalytic triad (B1167595) of Asp196 (nucleophile), Glu237 (acid-base), and Asp295, which are crucial for stabilizing the bound glucose-1-phosphate. nih.gov

Table 2: Key Amino Acid Residues in Catalysis and Ligand Binding

Enzyme Residue(s) Function Reference(s)
Phosphoglucomutase Ser116/117 Phosphoryl transfer ebi.ac.uk
Lys389, His118 General acid-base catalysis ebi.ac.uk
Asp288, Asp290, Asp292 Mg²⁺ coordination ebi.ac.uk
UDP-Glucose Pyrophosphorylase Gln109, Asp137 Nucleotide binding (uracil, ribose) nih.govnih.gov
Lys202 Phosphate group interaction nih.govnih.gov
Asp130 Mg²⁺ coordination nih.govresearchgate.net
Glucose-1-Phosphate Cytidylyltransferase Thr14, Arg15, Lys25, Arg111 Nucleotide binding nih.gov

Conformational Changes During Catalysis and Regulation

Enzyme structures are not static. They undergo critical conformational changes upon substrate binding and during the catalytic process. These movements are essential for properly orienting substrates, protecting reactive intermediates, and releasing products.

Glycogen Phosphorylase: This enzyme is a classic example of allosteric regulation, existing in an inactive 'T' (tense) state and an active 'R' (relaxed) state. wikipedia.orgproteopedia.org The transition from the T to the R state involves significant conformational changes. proteopedia.org Upon activation and binding of a substrate analogue, a prominent change is an order-to-disorder transition of a β-hairpin loop (residues 282-286) at the entrance to the active site. umt.edu This movement opens up the catalytic site, making it more accessible to the glycogen substrate. umt.edu Phosphorylation of Serine-14 induces structural changes that strengthen subunit interactions and alter the binding sites for substrates and allosteric effectors, promoting the active R state. nih.gov

Phosphoglucomutase (PGM): Ligand binding induces a large, hinge-like movement of Domain IV, which closes down over the active site. nih.gov This "closed" conformation is believed to sequester the reaction intermediate (glucose-1,6-bisphosphate) and facilitate the phosphoryl transfer by excluding water. nih.gov

UDP-Glucose Pyrophosphorylase (UGPase): Structural studies of the Arabidopsis thaliana enzyme have also revealed conformational changes between the native (apo) form and when it is bound to its substrates, UTP and UDP-glucose. nih.gov These changes are crucial for bringing the substrates into the correct orientation for the nucleophilic attack that forms the product. researchgate.net

Structural Determination Methodologies

The three-dimensional structures of proteins that interact with this compound are crucial for understanding their function, mechanism, and role in metabolic pathways. Two primary techniques, X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating these structures at atomic or near-atomic resolution.

X-ray Crystallography of Enzyme-Ligand Complexes

Numerous enzymes that metabolize or are regulated by this compound have been structurally characterized using X-ray crystallography. Notable examples include glycogen phosphorylase, which catalyzes the phosphorolytic cleavage of glycogen to yield glucose-1-phosphate, and phosphoglucomutase, which interconverts glucose-1-phosphate and glucose-6-phosphate. researchgate.netwikipedia.orgwikipedia.org The structural data from these studies have been fundamental in understanding their catalytic mechanisms and in the design of specific inhibitors. rcsb.org For instance, the crystal structure of human liver glycogen phosphorylase has been determined, providing a basis for the development of antidiabetic drugs. rcsb.org Similarly, the structure of phosphoglucomutase 1 (PGM1) has shed light on the molecular basis of PGM1 deficiency, a congenital disorder of glycosylation. rcsb.orgnih.gov

The table below summarizes key X-ray crystallographic studies of enzymes that interact with this compound or its close analogs.

PDB IDEnzymeOrganismLigand(s)Resolution (Å)Key Findings
5GPBGlycogen Phosphorylase bOryctolagus cuniculus (Rabbit)Glucose-1-phosphate derivatives2.30Revealed the binding mode of phosphorylated ligands in the T-state, showing that the glucosyl portions bind similarly to glucose, while the phosphate groups adopt different conformations. rcsb.org
1EXVHuman Liver Glycogen Phosphorylase aHomo sapiensN-Acetylglucosamine, CP-4037002.40Identified a novel allosteric binding site for a class of antidiabetic agents, which stabilizes the inactive conformation of the enzyme. rcsb.org
5EPCPhosphoglucomutase 1 (Wild-Type)Homo sapiensNone (Apo)1.85Provided the first crystal structure of the wild-type human PGM1, serving as a basis for understanding disease-related mutations. rcsb.org
1VKLPhosphoglucomutaseOryctolagus cuniculus (Rabbit)Cadmium ion2.70Showed that the enzymic phosphate donates an oxygen to the bound metal ion, providing insights into the role of the metal in the catalytic mechanism. rcsb.org
Not SpecifiedGlucose-1-phosphate cytidylyltransferaseSalmonella typhiMgCTPNot SpecifiedRevealed that the binding pocket for the nucleotide is contained within a single subunit and supported a sequential reaction mechanism. nih.gov

Cryo-Electron Microscopy Studies

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes and membrane proteins that are often challenging to crystallize. In cryo-EM, purified protein samples are rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. umich.edu Thousands of individual particle images are then computationally processed to generate a three-dimensional reconstruction of the molecule. Recent advances in detector technology and image processing software have enabled cryo-EM to achieve near-atomic resolutions, providing detailed structural information that was previously only accessible through X-ray crystallography.

While X-ray crystallography has historically dominated the structural studies of smaller, soluble enzymes that interact with this compound, cryo-EM is becoming increasingly important for studying larger, more complex systems. For example, cryo-EM has been used to determine the structure of the human liver glycogen phosphorylase. rcsb.orgpdbj.org This approach is particularly valuable for capturing different conformational states of dynamic enzymes and for studying their interactions with other proteins.

The table below highlights key cryo-EM studies of enzymes related to this compound metabolism.

EMDB IDEnzymeOrganismLigand(s)Resolution (Å)Key Findings
EMD-28263Human Liver Glycogen PhosphorylaseHomo sapiensPyridoxal-5'-phosphateNot specified in abstractHigh-resolution structural information of the enzyme was determined from a raw human liver microsome lysate, demonstrating the power of cryo-EM for in-situ structural biology. pdbj.org
Not SpecifiedPhosphoglucomutase/ Phosphomannomutase (PGM/PMM)Thermococcus kodakarensisNone (Apo)2.45Provided the first cryo-EM structure of any phosphoglucomutase, revealing a tetrameric assembly and highlighting key residues for substrate binding. mdpi.com
Not SpecifiedPhosphorylase Kinase (PhK) HoloenzymeNot specifiedNone (Apo)9.9Revealed the butterfly-like shape of the holoenzyme and allowed for the docking of the catalytic γ subunit. nih.gov
Not SpecifiedPhosphorylase Kinase (PhK) with Glycogen Phosphorylase b (GPb)Not specifiedGlycogen Phosphorylase b18.0Showed the location of the substrate (GPb) near the kinase subunit, providing insights into the enzyme-substrate interaction. nih.gov

Biological and Physiological Roles of Alpha D Glucose 1 Phosphate

Regulation of Carbon Storage Metabolism (Glycogen and Starch Biosynthesis)

Alpha-D-glucose-1-phosphate is a direct and indispensable precursor for the synthesis of the primary energy storage polysaccharides in animals and plants: glycogen (B147801) and starch, respectively. In the anabolic pathway of glycogenesis, this compound reacts with uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase, yielding UDP-glucose. This activated form of glucose is the immediate donor for the elongation of glycogen chains by glycogen synthase.

Conversely, during the catabolism of glycogen (glycogenolysis), the enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen, releasing this compound. This process allows the cell to mobilize stored glucose in response to energy demands. A similar process occurs in plants with starch degradation, where starch phosphorylase releases glucose-1-phosphate from starch.

The regulation of these pathways is tightly controlled to maintain glucose homeostasis. The activity of key enzymes such as glycogen phosphorylase is allosterically and hormonally regulated, ensuring that the synthesis and degradation of glycogen are responsive to the metabolic state of the organism.

Table 1: Key Enzymes in Glycogen Metabolism Involving this compound

Enzyme Role Substrate(s) Product(s)
Glycogen Phosphorylase Glycogenolysis Glycogen, Inorganic Phosphate (B84403) This compound
UDP-Glucose Pyrophosphorylase Glycogenesis This compound, UTP UDP-glucose, Pyrophosphate

| Phosphoglucomutase | Interconversion | this compound | Glucose-6-phosphate |

Contribution to Polysaccharide and Glycan Biosynthesis (e.g., Cell Wall Components, Dideoxysugars, O-Antigens)

Beyond its role in energy storage, this compound is a crucial building block for a diverse array of structural and functional polysaccharides and glycans. It serves as the initial substrate for the synthesis of various nucleotide sugars, which are the activated donors in glycosylation reactions.

One of the most significant pathways involves the conversion of this compound to UDP-glucose. UDP-glucose is a central precursor for the synthesis of numerous other sugar nucleotides, including UDP-galactose and UDP-glucuronic acid, which are essential for the assembly of glycoproteins, glycolipids, and proteoglycans.

In bacteria, this compound is a key precursor for the synthesis of cell wall components, including the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.gov The synthesis of dTDP-L-rhamnose, a common component of O-antigens, begins with the conversion of this compound to dTDP-glucose by the enzyme glucose-1-phosphate thymidylyltransferase. nih.gov Subsequent enzymatic modifications lead to the formation of dTDP-L-rhamnose, which is then incorporated into the growing O-antigen chain.

Furthermore, this compound is the starting point for the biosynthesis of various deoxysugars, which are important components of bacterial cell surfaces and natural product antibiotics. The pathway to many deoxysugars proceeds through the intermediate TDP-4-keto-6-deoxy-D-glucose, which is synthesized from TDP-D-glucose.

Table 2: Examples of Polysaccharides and Glycans Derived from this compound

Polysaccharide/Glycan Precursor Nucleotide Sugar Biological Importance
O-Antigen (LPS) dTDP-L-rhamnose, UDP-galactose, etc. Bacterial cell wall integrity, virulence
Capsular Polysaccharides Various UDP- and dTDP-sugars Bacterial protection, virulence
Dideoxysugars Various TDP- and CDP-sugars Components of bacterial cell surfaces and antibiotics

| Glycoproteins/Glycolipids | UDP-glucose, UDP-galactose, etc. | Cell recognition, signaling |

Modulation of Sugar Flux and Homeostasis within Cells

This compound is at a critical metabolic crossroads, and its concentration plays a key role in directing the flow of glucose into different metabolic pathways, thereby maintaining cellular sugar homeostasis. The reversible interconversion of this compound and glucose-6-phosphate, catalyzed by the enzyme phosphoglucomutase, is a central regulatory point. researchgate.netnih.gov

When cellular energy levels are high, glucose-6-phosphate is converted to this compound, shunting glucose towards the synthesis of glycogen for storage. researchgate.net Conversely, when energy is required, this compound derived from glycogen breakdown is converted to glucose-6-phosphate, which can then enter glycolysis to generate ATP. researchgate.net This dynamic equilibrium ensures that the cell's immediate energy needs are met while also allowing for the storage of excess glucose for future use.

The balance between this compound and glucose-6-phosphate is crucial for cellular health. Dysregulation of this balance can have significant consequences. For instance, decreased expression of phosphoglucomutase 1 (PGM1) in hepatocellular carcinoma leads to a reduced flux of glucose into glycogenesis and an increased flow into glycolysis, thereby promoting tumor cell proliferation. nih.gov This highlights the importance of this compound metabolism in maintaining normal cellular function and preventing disease.

Furthermore, the synthesis of UDP-glucose from this compound commits glucose to a wide range of biosynthetic pathways, including the production of cell wall components and glycoproteins. The regulation of UDP-glucose pyrophosphorylase activity is therefore another critical point in controlling sugar flux within the cell.

Role in Microbial Virulence and Biofilm Formation

The metabolic pathways involving this compound are intimately linked to the virulence of many pathogenic bacteria. The synthesis of various cell surface structures, which are crucial for host-pathogen interactions and evasion of the host immune system, is dependent on precursors derived from this molecule.

Phosphoglucomutase (PGM), the enzyme that synthesizes this compound from glucose-6-phosphate, has been identified as a key virulence factor in a number of bacterial pathogens, including Salmonella typhimurium, Staphylococcus aureus, and Yersinia pestis. researchgate.net Inactivation of the pgm gene in these organisms often leads to defects in the synthesis of lipopolysaccharide (LPS) and other exoproducts, resulting in attenuated virulence. asm.orgnih.gov For example, in Stenotrophomonas maltophilia, a mutant lacking a functional PGM produced less LPS and was completely avirulent in an animal model of infection. asm.org

The synthesis of UDP-glucose from this compound is also critical for bacterial pathogenicity. UDP-glucose is a precursor for the synthesis of capsular polysaccharides and exopolysaccharides that form the matrix of biofilms. portlandpress.comnih.gov Capsules protect bacteria from phagocytosis and complement-mediated killing, while biofilms provide a protected environment for bacterial communities to grow and resist antimicrobial agents. nih.gov Consequently, enzymes such as UDP-glucose pyrophosphorylase are considered potential targets for the development of new antimicrobial drugs. asm.orgasm.org

The importance of this compound metabolism in virulence is underscored by the fact that many bacterial pathogens have evolved mechanisms to regulate the expression and activity of enzymes like PGM in response to host environments.

Importance for Growth and Survival under Nutrient Stress

The ability to efficiently manage carbon and energy stores is critical for the survival of microorganisms under conditions of nutrient stress. This compound plays a central role in this process by linking the storage polysaccharide glycogen with central carbon metabolism.

In cyanobacteria, the interconversion of glucose-1-phosphate and glucose-6-phosphate by phosphoglucomutases is essential for coping with environmental stresses such as high light and nitrogen deprivation. nih.gov A mutant lacking the primary phosphoglucomutase, while still able to accumulate some glycogen, exhibited a phenotype similar to glycogen-less mutants, including sensitivity to high light and an altered response to nitrogen starvation. nih.gov This demonstrates the importance of a dynamic flux between glycogen stores and central metabolism for maintaining cellular fitness under fluctuating environmental conditions.

In Escherichia coli, the accumulation of sugar phosphates, including glucose-6-phosphate (which is in equilibrium with glucose-1-phosphate), can lead to a condition known as glucose-phosphate stress, which inhibits growth. asm.org This stress response involves the regulation of sugar transport to prevent further accumulation of intracellular sugar phosphates.

Furthermore, in Streptococcus pneumoniae, the activity of phosphoglucomutase, and thus the production of capsular polysaccharide, is influenced by the cellular ratio of manganese to zinc. asm.org This suggests that the metabolism of this compound is modulated in response to the availability of essential micronutrients, allowing the bacterium to adapt its surface properties to different host environments. The synthesis of UDP-glucose, derived from this compound, is also implicated in the response to various stress conditions in plants, further highlighting the conserved importance of this metabolic hub in stress adaptation across different kingdoms of life. frontiersin.org

Pathophysiological Implications and Clinical Relevance of Alpha D Glucose 1 Phosphate Metabolism

Inherited Metabolic Disorders Affecting Glycogen (B147801) Metabolism

Inherited disorders that disrupt the delicate balance of glycogen metabolism directly impact the cellular handling of alpha-D-glucose-1-phosphate. These conditions, known as glycogen storage diseases (GSDs) and congenital disorders of glycosylation (CDGs), arise from genetic mutations in the enzymes responsible for glycogen and glycoprotein (B1211001) synthesis and breakdown.

Glycogen Storage Disease Type V (GSDV), or McArdle disease, is an autosomal recessive disorder caused by mutations in the PYGM gene. nih.govnih.gov This gene codes for myophosphorylase, the muscle-specific isoform of glycogen phosphorylase. nih.gov This enzyme is responsible for the first step in muscle glycogenolysis: cleaving alpha-1,4 glycosidic bonds in glycogen to release this compound. wikipedia.orgnih.govyoutube.com

In individuals with McArdle disease, the deficiency of myophosphorylase prevents the breakdown of stored glycogen in skeletal muscle. nih.govnih.gov Consequently, muscle cells are unable to generate this compound from glycogen, depriving them of a crucial fuel source required for energy production during physical activity. nih.govyoutube.comwikipedia.org This blockage leads to a rapid depletion of adenosine (B11128) triphosphate (ATP) in exercising muscles. wikipedia.org The primary clinical manifestations include exercise intolerance, premature fatigue, painful muscle cramps, and myalgia, typically appearing in adolescence or early adulthood. nih.govyoutube.com Strenuous exercise can trigger episodes of rhabdomyolysis (muscle breakdown), leading to the release of myoglobin (B1173299) into the urine (myoglobinuria), which can precipitate acute kidney failure. youtube.comnih.gov

A characteristic feature of McArdle disease is the "second wind" phenomenon, where after a brief rest or a reduction in exercise intensity, an individual can resume activity with improved tolerance. wikipedia.org This is attributed to the increased blood flow and mobilization of alternative energy sources like blood glucose and free fatty acids to the muscles, bypassing the block in glycogenolysis. wikipedia.org

Phosphoglucomutase 1 (PGM1) deficiency, also known as PGM1-CDG, is a rare autosomal recessive disorder that is classified as both a congenital disorder of glycosylation and a glycogen storage disease (formerly GSD XIV). nih.govnih.gov It is caused by mutations in the PGM1 gene, which encodes the enzyme phosphoglucomutase 1. nih.govresearchgate.net This enzyme catalyzes the reversible conversion of this compound to glucose-6-phosphate, a critical step that links glycogen metabolism with glycolysis and gluconeogenesis. nih.govresearchgate.netyoutube.com

The dual impact of PGM1 deficiency leads to a complex, multisystemic clinical presentation. nih.govplos.org The impairment of glycogenolysis and glycogenesis contributes to symptoms like exercise intolerance, myopathy, and intermittent hypoglycemia. plos.orgebi.ac.uk Simultaneously, the disruption of glycosylation—the process of attaching sugar chains (glycans) to proteins and lipids—results from a depleted pool of UDP-glucose and UDP-galactose, which are necessary precursors. nih.govwikipedia.org This leads to features such as cleft palate, liver dysfunction, dilated cardiomyopathy, and endocrine abnormalities. ebi.ac.ukwikipedia.org The clinical picture can range from a primarily myopathic form to a severe, multisystem disease apparent from infancy. nih.govplos.org

Disorders of Galactose Metabolism (Galactosemia)

Classic galactosemia is an inborn error of galactose metabolism resulting from a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). jci.orgnih.gov This enzyme is a key component of the Leloir pathway, which converts galactose into glucose. Specifically, GALT catalyzes the reaction of galactose-1-phosphate with UDP-glucose to produce UDP-galactose and this compound.

In the absence of functional GALT, infants are unable to metabolize galactose, a sugar component of lactose (B1674315) found in milk. nih.gov This leads to the systemic accumulation of galactose-1-phosphate to toxic levels. nih.gov While the primary accumulating metabolite is galactose-1-phosphate, its buildup has been suggested to interfere with the metabolism of other crucial compounds. For instance, galactose-1-phosphate has been implicated in the inhibition of enzymes central to glucose metabolism, such as phosphoglucomutase, potentially impacting the availability of this compound for other pathways. The accumulation of toxic metabolites leads to severe clinical consequences in untreated infants, including feeding problems, liver failure, cataracts, and life-threatening E. coli sepsis. nih.gov Even with early diagnosis and dietary intervention, many patients experience long-term complications such as cognitive deficits and, in females, primary ovarian insufficiency.

Linkages to Systemic Metabolic Dysfunctions and Disease Pathogenesis (e.g., Metabolic Syndrome, Insulin (B600854) Secretion)

In pancreatic beta-cells, insulin secretion is triggered by a rise in the ATP/ADP ratio, which is a direct consequence of glucose metabolism. wikipedia.org Glucose enters the cell and is phosphorylated to glucose-6-phosphate, which then proceeds through glycolysis to generate ATP. wikipedia.org this compound's role is tied to glycogen metabolism within these cells. When blood glucose is high, insulin promotes the conversion of glucose-6-phosphate to this compound, which is then used to synthesize glycogen for storage (glycogenesis). nih.gov Conversely, hormones like glucagon, released when blood glucose is low, stimulate the breakdown of glycogen (glycogenolysis) to produce this compound. jci.org This is then converted to glucose-6-phosphate to fuel glycolysis and restore ATP levels, thereby modulating insulin secretion. nih.govjci.org Therefore, the metabolism of this compound is integral to the beta-cell's capacity to buffer and respond to fluctuations in glucose levels through its internal glycogen stores. Dysregulation of this buffering capacity can contribute to the impaired insulin secretion seen in metabolic diseases.

Therapeutic Strategies Targeting this compound-Related Pathways

Therapeutic interventions for disorders of this compound metabolism are primarily focused on managing the specific enzymatic defects by either bypassing the metabolic block or restricting the intake of problematic substrates.

For McArdle disease (GSDV) , where the production of this compound from muscle glycogen is blocked, there is no cure, but management strategies aim to improve exercise tolerance and prevent complications. nih.gov These strategies include:

Dietary Management : A diet rich in complex carbohydrates helps maintain blood glucose levels. nih.gov Consuming a sugary drink or meal (e.g., sucrose) before planned exercise can provide an immediate source of blood glucose for the muscles, alleviating symptoms of exercise intolerance.

Controlled Aerobic Exercise : A carefully planned, moderate aerobic exercise regimen can improve cardiovascular fitness and the muscles' ability to utilize blood-borne fuels, effectively inducing a more permanent "second wind" state. wikipedia.org Intense or isometric exercise should be avoided to prevent rhabdomyolysis. wikipedia.org

Supplements : Creatine supplements have been used to potentially help with muscle function. nih.gov

In PGM1-CDG , the therapeutic approach is unique and highly effective. The primary treatment is oral supplementation with D-galactose. wikipedia.org Galactose enters the Leloir pathway and is converted to galactose-1-phosphate, which can then be converted to UDP-galactose. This bypasses the need for PGM1 to produce UDP-glucose from glycogen-derived glucose-1-phosphate. The replenished pool of UDP-sugars can restore the process of protein and lipid glycosylation, leading to significant clinical improvement in liver function, growth, and coagulation abnormalities. wikipedia.org Early diagnosis and initiation of galactose therapy are crucial for preventing severe complications. nih.govwikipedia.org

For classic galactosemia , the cornerstone of management is the lifelong dietary restriction of galactose. This involves the complete elimination of milk and all lactose-containing products from the diet as soon as the diagnosis is suspected. For infants, this means using soy-based or other lactose-free formulas. This dietary intervention is highly effective at resolving the acute, life-threatening symptoms of the neonatal period, such as liver disease and sepsis. However, despite strict dietary compliance, the prevention of long-term complications remains a significant challenge.

Data Tables

Table 1: Overview of Inherited Disorders Related to this compound Metabolism

DisorderAffected EnzymeGenePrimary Metabolic BlockKey Clinical FeaturesTherapeutic Approach
McArdle Disease (GSDV) MyophosphorylasePYGMGlycogen to Glucose-1-Phosphate (in muscle) youtube.comExercise intolerance, muscle cramps, myoglobinuria, "second wind" phenomenon nih.govyoutube.comTimed carbohydrate intake, moderate aerobic exercise
PGM1-CDG Phosphoglucomutase 1PGM1Glucose-1-Phosphate ↔ Glucose-6-Phosphate nih.govMultisystemic: myopathy, hepatopathy, hypoglycemia, cleft palate, cardiomyopathy plos.orgebi.ac.ukOral D-galactose supplementation wikipedia.org
Classic Galactosemia Galactose-1-Phosphate Uridyltransferase (GALT)GALTGalactose-1-Phosphate to UDP-Galactose nih.govNeonatal: liver failure, cataracts, sepsis. Long-term: cognitive and ovarian issues nih.govStrict lifelong dietary restriction of galactose

Advanced Research Methodologies and Biotechnological Applications

In Vitro Enzymatic Synthesis and Biocatalysis of Alpha-D-Glucose-1-Phosphate and Derivatives

The in vitro enzymatic synthesis of this compound (α-G1P) and its derivatives represents a cornerstone of biocatalysis, offering highly specific and efficient routes to this pivotal metabolic intermediate and its related compounds. Researchers have harnessed a variety of enzymes that catalyze the formation of the high-energy glycosidic phosphate (B84403) bond, primarily leveraging phosphorylases and pyrophosphorylases.

One of the most prominent methods employs sucrose (B13894) phosphorylase (SP) , which catalyzes the reversible conversion of sucrose and inorganic phosphate into α-G1P and fructose. wikipedia.org This transglycosidation reaction proceeds through a double displacement mechanism, where a covalent glucose-enzyme intermediate is formed before the phosphate group attacks to yield α-G1P. wikipedia.org This method is advantageous due to the use of inexpensive and readily available sucrose as the glucose donor.

Another major class of enzymes utilized for α-G1P synthesis is α-glucan phosphorylases . These enzymes, such as maltodextrin phosphorylase, catalyze the reversible phosphorolysis of α-1,4-glucans like starch, glycogen (B147801), or maltodextrins at the non-reducing end to release α-G1P. tandfonline.comymdb.camdpi.com The efficiency of this process is influenced by several factors, including the pH-dependent equilibrium of the reaction, potential product inhibition, and the structure of the glucan substrate. tandfonline.com For instance, the presence of α-1,6 glycosidic branches in starch can limit the conversion, a challenge that can be addressed by the concurrent use of debranching enzymes like pullulanases. tandfonline.com

Table 1: Key Enzymes in the In Vitro Synthesis of this compound

Enzyme Class Specific Enzyme Example EC Number Substrates Products Key Features
Hexosyltransferases Sucrose Phosphorylase 2.4.1.7 Sucrose, Inorganic Phosphate This compound, Fructose Utilizes inexpensive sucrose; operates via a double displacement mechanism. wikipedia.org
Hexosyltransferases α-Glucan Phosphorylase 2.4.1.1 α-1,4-glucans (e.g., starch, maltodextrin), Inorganic Phosphate This compound, Shortened glucan Reversible reaction; yield can be limited by equilibrium. tandfonline.commdpi.com

Beyond its direct synthesis, α-G1P serves as a crucial precursor in the biocatalytic production of valuable derivatives, particularly activated sugar nucleotides. ADP-glucose pyrophosphorylase (ADP-Glc PPase) catalyzes the reversible reaction between α-G1P and ATP to form ADP-glucose and pyrophosphate. nih.govwikipedia.org Similarly, UDP-glucose pyrophosphorylase uses α-G1P and UTP to generate UDP-glucose, another vital glycosyl donor in many metabolic pathways. wikipedia.org These nucleotide sugars are indispensable for the synthesis of oligosaccharides and glycoconjugates.

Multi-enzyme, one-pot synthesis strategies have been developed to produce complex carbohydrates using α-G1P as a key intermediate. For example, sophorose has been synthesized in a one-pot reaction using sucrose phosphorylase to generate α-G1P from sucrose, which is then used by a 1,2-β-oligoglucan phosphorylase to transfer glucose residues. nih.gov

Furthermore, α-G1P can function as a phosphoryl donor in transphosphorylation reactions. The E. coli phosphatase Agp, for instance, can transfer the phosphate group from α-G1P to an alternative acceptor like fructose, yielding fructose-1-phosphate. nih.gov This expands the utility of α-G1P beyond its role as a glucosyl donor, positioning it as a versatile intermediate in the biocatalytic synthesis of other sugar phosphates. The substrate promiscuity of some phosphorylases also allows for the synthesis of unnatural oligosaccharides and derivatives when substrate analogs are used. mdpi.comresearchgate.net These biocatalytic approaches underscore the flexibility and potential of enzyme-based systems for producing α-G1P and a diverse array of valuable carbohydrate derivatives. nih.gov

Genetic Engineering and Molecular Biology Approaches for Enzyme Modification and Pathway Manipulation

Genetic engineering and molecular biology have become indispensable tools for optimizing the production of this compound (α-G1P) and its derivatives. These approaches focus on modifying the enzymes involved in its synthesis and metabolism, as well as manipulating entire metabolic pathways to enhance yields and create novel functionalities.

Site-directed mutagenesis is a key technique used to alter the properties of enzymes such as phosphorylases and pyrophosphorylases. By changing specific amino acid residues in the active site or allosteric sites, researchers can improve catalytic efficiency (kcat/Km), enhance thermal stability, or modify substrate specificity. For example, mutagenesis studies on ADP-glucose pyrophosphorylase have elucidated the roles of specific residues in allosteric regulation, providing a roadmap for engineering enzymes with altered sensitivities to activators and inhibitors, thereby fine-tuning the flux towards ADP-glucose synthesis.

Directed evolution is another powerful strategy for enzyme improvement. This method involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with desired characteristics. This approach has been successfully applied to various carbohydrate-active enzymes to enhance their performance under industrial process conditions, such as high substrate concentrations or non-optimal pH and temperature.

Beyond single-enzyme modification, molecular biology enables the manipulation of entire metabolic pathways, a field known as metabolic engineering. To increase the intracellular pool of α-G1P in a microbial host like Escherichia coli, researchers can overexpress the genes encoding key synthetic enzymes, such as sucrose phosphorylase or α-glucan phosphorylase. Simultaneously, competing pathways that consume α-G1P can be downregulated or knocked out using gene editing technologies like CRISPR-Cas9. For instance, deleting the gene for phosphoglucomutase, which converts α-G1P to glucose-6-phosphate, can lead to the accumulation of α-G1P.

Furthermore, synthetic biology approaches allow for the construction of novel metabolic pathways in chassis organisms. By introducing heterologous genes from different organisms, customized pathways for the production of α-G1P derivatives can be designed. For example, a synthetic pathway could be assembled in E. coli by introducing a sucrose transporter and a sucrose phosphorylase from another bacterium to enable the direct conversion of extracellular sucrose into intracellular α-G1P. This engineered organism could then serve as a whole-cell biocatalyst for producing α-G1P or its downstream products.

These genetic and molecular strategies provide a powerful toolkit for overcoming the limitations of native enzymes and pathways. By rationally designing and modifying biological systems, it is possible to create highly efficient and tailored biocatalytic processes for the production of this compound and its diverse derivatives.

Metabolomics and Isotopic Labeling Studies for Pathway Elucidation and Flux Analysis

Metabolomics and isotopic labeling are powerful analytical methodologies used to unravel the complexities of metabolic pathways involving this compound (α-G1P). These techniques provide a dynamic view of cellular metabolism, enabling the identification of active pathways, the quantification of metabolic fluxes, and the discovery of novel metabolic routes.

Metabolomics aims to provide a comprehensive snapshot of all the small-molecule metabolites, including α-G1P, within a biological system at a specific point in time. Using advanced analytical platforms like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify hundreds to thousands of metabolites simultaneously. In the context of α-G1P, metabolomic profiling can reveal how the intracellular concentration of this key intermediate changes in response to genetic modifications (e.g., enzyme overexpression or knockout) or varying environmental conditions. This provides critical insights into the regulatory nodes that control its synthesis and consumption.

Isotopic labeling studies, often used in conjunction with metabolomics, provide a more dynamic picture of metabolic flux. In these experiments, cells are fed a substrate enriched with a stable isotope, such as ¹³C-labeled glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including α-G1P and its derivatives. By tracking the distribution and incorporation of the isotope over time using MS or NMR, it is possible to trace the flow of carbon through the metabolic network.

This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of the rates (fluxes) of individual enzymatic reactions in central carbon metabolism. For example, by analyzing the labeling pattern in α-G1P and related intermediates like glucose-6-phosphate and fructose-6-phosphate, researchers can determine the relative contributions of different pathways to the synthesis and utilization of α-G1P. This can reveal, for instance, the flux through glycogenolysis versus the flux from sucrose phosphorolysis in an engineered organism.

These advanced analytical methods are crucial for validating the effects of genetic engineering strategies. For example, if a pathway is engineered to increase α-G1P production, metabolomics can confirm the accumulation of the target compound, while ¹³C-MFA can quantify the resulting redistribution of metabolic fluxes throughout the network. Together, these methodologies provide the detailed understanding of pathway dynamics and regulation necessary for the rational design and optimization of microbial strains for the efficient biocatalytic production of this compound.

Bioinformatics and Computational Modeling for Enzyme Prediction and Pathway Reconstruction

Bioinformatics and computational modeling are integral to modern research on this compound (α-G1P), providing powerful tools for discovering novel enzymes, reconstructing metabolic pathways, and predicting the effects of genetic modifications.

The starting point for discovering new biocatalysts is often genome mining. With the exponential growth of sequencing data, bioinformaticians can search through vast genomic and metagenomic databases for sequences homologous to known enzymes involved in α-G1P metabolism, such as phosphorylases and pyrophosphorylases. Sequence similarity networks and phylogenetic analysis help to classify potential candidates and predict their function. For example, conserved domains and active site motifs can identify a protein as a likely glucosyltransferase, while its genetic neighborhood (operon structure) might suggest its involvement in a specific carbohydrate utilization pathway.

Once candidate enzymes are identified, computational modeling can predict their three-dimensional structures. Homology modeling, using the known structure of a related enzyme as a template, can generate a structural model of the target protein. These models are crucial for understanding enzyme mechanisms and for rational enzyme engineering. Molecular docking simulations can then be used to predict how substrates, such as α-G1P, or allosteric regulators bind to the enzyme. This information can guide site-directed mutagenesis experiments aimed at improving catalytic activity or altering substrate specificity.

At a broader level, these computational tools are used for the reconstruction of metabolic networks. By systematically identifying all the potential metabolic enzymes encoded in an organism's genome, it is possible to create a genome-scale metabolic model (GEM). These models represent the entire set of metabolic reactions within an organism and can be used to simulate cellular metabolism under different conditions.

Development of Enzyme Inhibitors and Allosteric Modulators

The development of inhibitors and allosteric modulators for enzymes that metabolize this compound (α-G1P) is a critical area of research, with applications ranging from fundamental biochemical studies to the development of therapeutic agents and the fine-tuning of engineered metabolic pathways.

Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. For enzymes like glycogen phosphorylase, which breaks down glycogen to produce α-G1P, inhibitors are of significant medical interest. In the context of type 2 diabetes, inhibiting liver glycogen phosphorylase can reduce hepatic glucose production, helping to control hyperglycemia. Research in this area focuses on designing potent and selective inhibitors. High-throughput screening of chemical libraries is often used to identify initial hit compounds. Subsequently, structure-based drug design, guided by the crystal structure of the enzyme, is employed to optimize the potency and selectivity of these hits. For example, detailed knowledge of the allosteric binding site for caffeine and the catalytic site has enabled the rational design of novel inhibitors that mimic the structure of α-G1P or the glycogen substrate.

Allosteric modulators, unlike competitive inhibitors that bind to the active site, bind to a different site on the enzyme (an allosteric site) and cause a conformational change that either activates or inhibits the enzyme's activity. Many key enzymes in α-G1P metabolism are naturally regulated by allosteric effectors. For instance, ADP-glucose pyrophosphorylase, which synthesizes ADP-glucose from α-G1P and ATP, is a major regulatory point in starch and glycogen synthesis. In bacteria and plants, this enzyme is typically activated by glycolytic intermediates (e.g., fructose-1,6-bisphosphate or 3-phosphoglycerate) and inhibited by inorganic phosphate or AMP.

Understanding these natural allosteric mechanisms is crucial for metabolic engineering. By developing synthetic allosteric modulators, it could be possible to externally control the flux through a specific metabolic pathway. Furthermore, protein engineering techniques can be used to modify the allosteric sites of enzymes to alter their response to native modulators. For example, site-directed mutagenesis could be used to create an ADP-glucose pyrophosphorylase that is less sensitive to inhibition by phosphate, which could lead to higher rates of ADP-glucose synthesis in an engineered microbial host.

The discovery and design of these modulators rely on a combination of biochemical assays, structural biology (X-ray crystallography and NMR), and computational methods like molecular dynamics simulations. These tools help to elucidate the binding modes of inhibitors and the conformational changes induced by allosteric modulators, providing a rational basis for the development of new molecules with tailored regulatory properties for enzymes central to this compound metabolism.

Potential for Industrial Bioproduction and Bioremediation

The unique properties of this compound (α-G1P) and the enzymes involved in its metabolism present significant opportunities for industrial bioproduction and bioremediation applications.

In the realm of industrial bioproduction, α-G1P is a valuable precursor for the synthesis of a wide range of high-value products. Its primary role is as an activated glucose donor, via conversion to nucleotide sugars like ADP-glucose and UDP-glucose. These are the essential building blocks for the enzymatic synthesis of complex oligosaccharides, glycopolymers, and glycoconjugates used in the food, pharmaceutical, and cosmetic industries. For example, the enzymatic synthesis of human milk oligosaccharides (HMOs), which are high-value additives for infant formula, relies on a steady supply of activated sugar donors derived from intermediates like α-G1P. The development of efficient whole-cell or cell-free biocatalytic systems to produce α-G1P from inexpensive feedstocks like sucrose or starch is a key goal for making these processes economically viable.

The enzymatic polymerization of α-G1P by phosphorylases can also be used to produce novel biomaterials. By controlling the reaction conditions and using specific primers, it is possible to synthesize starch-like α-glucans with defined chain lengths and branching patterns. These custom polysaccharides could have tailored properties for applications as food texturizers, drug delivery vehicles, or biodegradable plastics.

Table 2: Potential Industrial Applications of this compound

Application Area Process Product(s) Potential Impact
Food & Pharma Enzymatic Glycosylation Oligosaccharides (e.g., HMOs), Glycoconjugates Production of high-value functional food ingredients and therapeutics.
Biomaterials Enzymatic Polymerization Custom Polysaccharides (e.g., artificial starch) Development of biodegradable materials and novel food ingredients with specific functionalities.
Bioenergy In Vitro Glycolysis ATP, Bioelectricity Creation of "sugar batteries" for powering small electronic devices.

| Bioremediation | Pollutant Glycosylation | Glycosylated Pollutants | Detoxification of environmental pollutants by increasing their water solubility and reducing toxicity. |

A particularly innovative application is in the field of bioenergy, specifically in the development of "sugar batteries." In these systems, a cascade of enzymes, starting with α-glucan phosphorylase, breaks down starch to α-G1P, which then enters an artificial glycolytic pathway to generate ATP or release electrons, producing electricity. These enzymatic fuel cells could provide a sustainable and biodegradable power source for small-scale applications.

In bioremediation, the glycosylating enzymes that use activated donors derived from α-G1P have potential for the detoxification of environmental pollutants. Many toxic compounds, such as phenols and aromatic amines, are hydrophobic and persist in the environment. Glycosyltransferases can attach a glucose molecule (from UDP-glucose) to these pollutants, a process known as glycosylation. This modification significantly increases the water solubility of the toxic compounds, which can facilitate their removal and reduce their bioavailability and toxicity. Engineered microorganisms containing pathways for both α-G1P synthesis and subsequent pollutant glycosylation could be developed for in situ bioremediation of contaminated sites.

The realization of these industrial applications depends on continued research to improve the efficiency, stability, and cost-effectiveness of the enzymes and biocatalytic processes involved in the metabolism of this compound.

Evolutionary and Comparative Aspects of Alpha D Glucose 1 Phosphate Metabolism

Conservation of Alpha-D-Glucose-1-Phosphate-Related Enzymes and Pathways Across Domains of Life

The core metabolic pathways involving this compound, primarily glycogenesis (glycogen synthesis) and glycogenolysis (glycogen breakdown), are remarkably conserved. nih.govresearchgate.net This conservation highlights the fundamental importance of glucose storage and mobilization for cellular energy homeostasis. Key enzymes in these pathways, such as phosphoglucomutase, glycogen (B147801) phosphorylase, and UDP-glucose pyrophosphorylase, are ubiquitous, though they exhibit fascinating variations in their structure and regulation across the different domains of life. nih.govportlandpress.com

Phosphoglucomutase (PGM), which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate, is an evolutionarily conserved enzyme essential for linking glycogen metabolism with glycolysis. nih.govresearchgate.net Similarly, glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, is found in a wide variety of organisms, from bacteria to mammals. nih.govwikipedia.org The conservation extends to the active site and pyridoxal (B1214274) phosphate (B84403) binding residues, which are highly conserved across species. nih.gov UDP-glucose pyrophosphorylase (UGPase), responsible for the synthesis of UDP-glucose from glucose-1-phosphate and UTP, is also found in all domains of life. portlandpress.comnih.gov However, studies have revealed that prokaryotic and eukaryotic forms of UGPase are unrelated in amino acid sequence and structure, suggesting a case of convergent evolution for this critical enzymatic function.

While the core functions of these enzymes are conserved, their genomic organization and the broader metabolic networks they are part of can differ. For instance, in bacteria, genes for glycogen metabolism are often organized in operons, allowing for coordinated regulation. In eukaryotes, the regulation is more complex, involving hormonal control and compartmentalization within the cell.

Table 1: Conservation of Key Enzymes in this compound Metabolism

EnzymeBacteriaArchaeaEukaryaKey Conservation Notes
Phosphoglucomutase (PGM)PresentPresentPresentBelongs to the highly conserved α-D-phosphohexomutase superfamily. nih.gov
Glycogen PhosphorylasePresentPresentPresentActive site and pyridoxal phosphate binding residues are highly conserved. nih.gov
UDP-glucose Pyrophosphorylase (UGPase) / NucleotidyltransferasePresentPresentPresentProkaryotic and eukaryotic forms are structurally and sequentially distinct. portlandpress.com

Phylogenetic Analysis of Enzyme Families (e.g., Phosphohexomutases, Phosphorylases, Nucleotidyltransferases)

Phylogenetic analyses of the enzyme families involved in this compound metabolism provide deep insights into their evolutionary origins and diversification.

Phosphohexomutases: The α-D-phosphohexomutase superfamily, to which phosphoglucomutase belongs, is ancient and has members in all three domains of life. nih.gov Phylogenetic trees of this superfamily show distinct clades that often correlate with substrate specificity. Human phosphoglucomutase 1 (PGM1), for example, is an evolutionarily conserved member of this family. nih.govresearchgate.net

Phosphorylases: The glycogen phosphorylase family also has a deep evolutionary history. nih.gov Phylogenetic analysis reveals that isozymes within a particular organism, such as the two forms in E. coli, are more closely related to each other than to phosphorylases from other species. nih.gov Mammalian muscle and brain isozymes are more closely related to each other than to the liver isozyme. nih.gov Yeast phosphorylase shows a closer relationship to the isozymes found in Dictyostelium. nih.gov

Nucleotidyltransferases: The UDP-glucose pyrophosphorylase (UDPGP) gene family has been systematically analyzed, revealing a division into three major clades: UDP-N-acetylglucosamine pyrophosphorylase (UAP), UDP-glucose pyrophosphorylase (UGP), and UDP-sugar pyrophosphorylase (USP). nih.govnih.gov The UGP clade can be further subdivided into UGP-A and UGP-B. nih.govnih.gov The members of the UAP, USP, and UGP-B clades are relatively conserved, while the UGP-A clade shows more variation. nih.govnih.gov Interestingly, homologous sequences for UGP-B and USP have so far only been identified in plants. nih.govnih.gov The tRNA nucleotidyltransferases, another family of these enzymes, show an evolutionary path where small deletions in the protein sequence can lead to changes in function, such as the emergence of CC-adding enzymes from ancestral CCA-adding enzymes. pnas.org

Table 2: Phylogenetic Divisions of Key Enzyme Families

Enzyme FamilyMajor Clades/DivisionsEvolutionary Insights
PhosphohexomutasesDistinct clades based on substrate specificity (e.g., PGM, PMM).Ancient superfamily with members across all life domains. nih.gov
Glycogen PhosphorylasesMammalian (muscle, brain, liver), Yeast, Bacterial isozymes.Mammalian muscle isozyme is evolving at the slowest rate. nih.gov
Nucleotidyltransferases (UDPGP)UAP, UGP (UGP-A, UGP-B), USP. nih.govnih.govUGP-B and USP clades appear to be specific to plants. nih.govnih.gov

Adaptive Evolution of Regulatory Mechanisms and Substrate Specificity in Diverse Organisms

The enzymes of this compound metabolism have undergone significant adaptive evolution in their regulatory mechanisms and substrate specificities to meet the diverse physiological needs of different organisms.

Regulatory Mechanisms: A prime example of adaptive evolution in regulation is seen in glycogen phosphorylase. nih.gov Allosteric control is a key feature of this enzyme. wikipedia.org Comparative sequence analysis suggests that inhibition by glucose-6-phosphate was an early form of regulation. nih.gov The more complex regulation in mammals, involving phosphorylation and activation by AMP, appears to be a later evolutionary development, as the residues involved in these processes are poorly conserved in non-mammalian phosphorylases. nih.gov The evolution of distinct ligand-binding sites for AMP and phosphorylation allowed for a more intricate control of enzyme activity in response to the organism's energy status. nih.gov

Substrate Specificity: The evolution of substrate specificity is evident in the nucleotidyltransferase superfamily. nih.gov These enzymes act on a wide array of substrates, and their specificity is determined by subtle structural features. nih.gov In some cases, single mutations have been shown to be sufficient to expand the substrate range of transporter proteins, allowing organisms to adapt to new environments. The evolution of new substrate specificities can also be driven by gene loss, where a retained bifunctional enzyme adapts to become monofunctional. elifesciences.org In human phosphoglucomutase-1, substrate specificity is largely determined by the geometry of the active site, where only hexoses with specific hydroxyl group orientations can form strong interactions. nih.gov This structural constraint provides a basis for understanding how mutations could alter substrate preference during evolution. Furthermore, the emergence of phosphorylase activity in ancestral glycosyltransferases demonstrates how new enzymatic functions can evolve over time, driven by mutations that affect protein dynamics and active site accessibility. acs.org

Table 3: Examples of Adaptive Evolution in this compound-Related Enzymes

EnzymeOrganism/GroupAdaptive TraitEvolutionary Significance
Glycogen PhosphorylaseMammalsComplex allosteric regulation by AMP and phosphorylation. nih.govAllows for fine-tuned control of glucose mobilization in response to hormonal and energetic signals. nih.gov
NucleotidyltransferasesGeneralDiversification of substrate specificity (e.g., different sugars, RNA). nih.govEnabled the evolution of a wide range of metabolic and information-processing pathways.
PhosphoglucomutaseGeneralHigh specificity for hexoses with equatorial C3 and C4 hydroxyls. nih.govEnsures the correct channeling of glucose phosphates into specific metabolic routes.

Q & A

Basic Research Questions

Q. How can α-D-glucose-1-phosphate be quantified in enzymatic assays?

  • Methodological Answer : Use coupled enzyme assays where α-D-glucose-1-phosphate is enzymatically converted to glucose-6-phosphate via phosphoglucomutase. The product is then quantified using glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH, measurable spectrophotometrically at 340 nm. Ensure calibration with purified standards and validate using negative controls to exclude non-specific reactions .

Q. What is the role of α-D-glucose-1-phosphate in glycogen metabolism?

  • Methodological Answer : In glycogen breakdown, α-D-glucose-1-phosphate is produced via glycogen phosphorylase. For synthesis, it is converted to UDP-glucose via UDP-glucose pyrophosphorylase (EC 2.7.7.9), a critical step in glycogen and cell wall polysaccharide biosynthesis. Experimental validation involves isotopic labeling (e.g., ¹⁴C-glucose) and HPLC analysis to track flux .

Q. Which enzymes hydrolyze α-D-glucose-1-phosphate, and how are their activities assayed?

  • Methodological Answer : Glucose-1-phosphatase (EC 3.1.3.10) catalyzes its hydrolysis to glucose and phosphate. Assay activity by incubating the enzyme with substrate, then quantifying inorganic phosphate via the molybdate method (absorbance at 660 nm) or glucose via a glucose oxidase-peroxidase system. Include controls with D-galactose 1-phosphate to assess specificity .

Advanced Research Questions

Q. How to resolve contradictions in α-D-glucose-1-phosphate’s metabolic roles across databases?

  • Methodological Answer : Cross-reference identifiers (e.g., ModelSEED’s cpd00089 vs. ChEBI’s 58601) and validate annotations using structural tools like ENDscript 2 to analyze enzyme active sites. For example, compare UDP-glucose pyrophosphorylase structures (PDB: 2QG6) to confirm substrate specificity .

Q. What experimental designs optimize the study of α-D-glucose-1-phosphate in nucleotide sugar synthesis?

  • Methodological Answer : Use recombinant enzymes (e.g., UDP-glucose pyrophosphorylase) in vitro with UTP and glucose-1-phosphate. Monitor UDP-glucose formation via LC-MS or enzymatic coupling to NADH oxidation. For in vivo studies, employ gene knockout models (e.g., galU mutants in bacteria) to assess phenotypic consequences .

Q. How to address instability of α-D-glucose-1-phosphate in long-term experiments?

  • Methodological Answer : Store aliquots at –20°C in 30% glycerol to prevent hydrolysis. Avoid freeze-thaw cycles. Verify integrity post-storage via thin-layer chromatography (TLC) using a solvent system of isopropanol:ammonia:water (7:2:1) and phosphate-specific staining .

Q. Why do some studies report conflicting kinetic data for glucose-1-phosphatase activity?

  • Methodological Answer : Discrepancies arise from isoforms or homologs with varying substrate affinities. Perform kinetic assays (Km, Vmax) under standardized pH (7.6) and temperature (25°C). Use site-directed mutagenesis to identify residues critical for α-D-glucose-1-phosphate vs. D-galactose-1-phosphate discrimination .

Data Analysis and Interpretation

Q. How to analyze competing pathways utilizing α-D-glucose-1-phosphate (e.g., glycogen vs. trehalose synthesis)?

  • Methodological Answer : Employ ¹³C metabolic flux analysis (MFA) in cell cultures fed with ¹³C-glucose. Track label incorporation into glycogen (via NMR) and trehalose (via GC-MS). Use genetic silencing (RNAi/CRISPR) to perturb pathway enzymes and quantify flux redistribution .

Tables for Key Experimental Parameters

Parameter Recommended Value Reference
Phosphoglucomutase assay pH7.4–7.6
Glucose-1-phosphatase storage–20°C in 30% glycerol
UDP-glucose detection methodLC-MS (m/z 565.1 → 323.0)
TLC solvent systemIsopropanol:NH₃:H₂O (7:2:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.